molecular formula C15H17F2NO3S2 B2438530 1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1396812-46-6

1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B2438530
CAS No.: 1396812-46-6
M. Wt: 361.42
InChI Key: XOMGYOIBPGXRHS-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a synthetic small molecule of interest in early-stage pharmacological research and chemical probe development. Its structure incorporates a methanesulfonamide group and a 2,5-difluorophenyl ring, a motif present in compounds investigated for targeting G protein-coupled receptors (GPCRs) . GPCRs represent a major class of drug targets, with over 300 non-olfactory receptors implicated in a vast array of physiological processes and diseases . The compound's molecular architecture, which also includes a thiophene heterocycle and a 2-methoxyethyl chain, suggests potential as a scaffold for designing receptor ligands or enzyme inhibitors. Researchers can utilize this compound as a building block in medicinal chemistry programs or as a tool compound for in vitro binding and functional assays to explore novel biological pathways. It is supplied as a high-purity material for laboratory research applications only. This product is intended for use by trained scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3S2/c1-21-6-5-18(9-12-4-7-22-10-12)23(19,20)11-13-8-14(16)2-3-15(13)17/h2-4,7-8,10H,5-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMGYOIBPGXRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Difluorophenyl Intermediate: The synthesis begins with the preparation of the 2,5-difluorophenyl intermediate through halogenation reactions.

    Introduction of the Methoxyethyl Group:

    Attachment of the Thiophenylmethyl Group: The thiophenylmethyl group is then attached using cross-coupling reactions, such as Suzuki or Stille coupling.

    Formation of the Methanesulfonamide Backbone: Finally, the methanesulfonamide backbone is formed through sulfonation reactions, followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

The compound exhibits several potential biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. These compounds often inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that 1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide could serve as an effective antibiotic candidate against various resistant bacterial strains.

Anticancer Potential

Sulfonamides have been explored for their anticancer properties. This compound may inhibit tumor growth through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with their cell cycle.
    Research has indicated that it may modulate critical signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Sulfonamide derivatives have demonstrated efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This suggests a dual role for the compound in pain management and inflammation reduction.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains, demonstrating significant inhibition at low concentrations. The specific effectiveness of this compound remains to be fully elucidated but suggests promising potential as an antibiotic.

Cancer Cell Line Studies

In vitro assays on human cancer cell lines indicated that compounds with similar structures induced apoptosis and inhibited cell migration. These findings support the notion that this compound could be developed into a therapeutic agent for cancer treatment.

Inflammation Models

Animal models treated with related sulfonamides exhibited reduced edema and inflammatory markers. These studies validate the anti-inflammatory hypothesis associated with this compound.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits bacterial growth; potential antibiotic candidate
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces inflammation; inhibits COX enzymes

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
  • 1-(2,5-dichlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
  • 1-(2,5-difluorophenyl)-N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Uniqueness

1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2,5-Difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F2N2O2SC_{13}H_{14}F_2N_2O_2S. Its structure includes:

  • A difluorophenyl group that may enhance lipophilicity.
  • A methoxyethyl moiety that can influence solubility and metabolic stability.
  • A thiophen-3-ylmethyl component that can interact with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of specific enzymes involved in metabolic pathways. This compound may inhibit enzymes related to cancer cell proliferation or inflammatory responses.
  • Modulation of Receptor Activity : The presence of the difluorophenyl and thiophene groups may allow for interaction with various receptors, potentially altering signaling pathways involved in disease processes.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Properties

  • Cell Proliferation Inhibition : Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanistic Insights : The compound's ability to inhibit specific kinases or transcription factors involved in cancer progression has been suggested as a mechanism for its anticancer effects .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Similar sulfonamide compounds have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folate synthesis, crucial for bacterial growth .
  • Potential Applications in Infection Control : Given the rising resistance to traditional antibiotics, exploring the antimicrobial potential of this compound could provide new avenues for treatment .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Study A Demonstrated significant inhibition of tumor growth in xenograft models when treated with related sulfonamides.
Study B Showed antimicrobial activity against resistant strains of Staphylococcus aureus, indicating potential for clinical application.
Study C Investigated the pharmacokinetics and bioavailability, revealing favorable absorption characteristics in animal models.

Q & A

Basic Question

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 2,5-difluorophenyl moiety (δ 6.8–7.2 ppm for aromatic protons) and the thiophene ring (δ 7.3–7.5 ppm). The methoxyethyl group appears as a singlet at δ 3.2–3.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 387.08 (calculated for C15H16F2N2O3S2C_{15}H_{16}F_2N_2O_3S_2) .

Q. Advanced Contradiction Resolution

  • Overlapping Signals : For ambiguous 1H^1H-NMR peaks (e.g., methoxyethyl vs. sulfonamide protons), employ 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • Fluorine Interactions : Use 19F^{19}F-NMR to distinguish between 2- and 5-fluorine environments, which may exhibit splitting due to J-coupling (~12–15 Hz) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Question

  • Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potential activity .
  • Anti-inflammatory Testing : Measure COX-2 inhibition using ELISA kits, comparing IC₅₀ values to celecoxib as a reference .

Q. Advanced Mechanistic Studies

  • Target Binding : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to enzymes like DHFR or kinases, with dissociation constants <10 µM suggesting therapeutic relevance .
  • Metabolic Stability : Conduct hepatic microsome assays (human/rat) to assess CYP450-mediated degradation, optimizing half-life (>2 hours) for lead compound selection .

How can computational modeling aid in predicting the compound’s reactivity and interactions?

Q. Advanced Method

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonamide sulfur) for functionalization .
  • Molecular Docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logP ~2.5) .

How should researchers address contradictions in reported solubility and stability data?

Q. Advanced Analysis

  • Solubility Discrepancies : Re-evaluate using standardized protocols (e.g., shake-flask method in PBS pH 7.4 at 25°C) to reconcile variations caused by solvent polarity or impurities .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C indicates suitability for high-temperature reactions) .
  • pH Sensitivity : Test stability across pH 2–10 using UV-Vis spectroscopy; degradation at pH <3 suggests acid-sensitive sulfonamide bonds .

What strategies improve yield in multi-step syntheses involving this compound?

Q. Advanced Optimization

  • Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., sulfonyl chloride) via low-temperature (−78°C) quenching with NaHCO₃ .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation), reducing side-product formation by 15–20% .
  • Microwave Assistance : Use microwave irradiation (100 W, 80°C) for amide bond formation, cutting reaction time from 12 hours to 30 minutes .

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